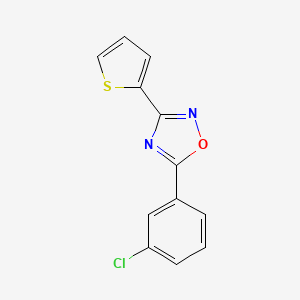
5-(3-chlorophenyl)-3-(2-thienyl)-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of 1,3,4-oxadiazole derivatives, including structures similar to “5-(3-chlorophenyl)-3-(2-thienyl)-1,2,4-oxadiazole,” involves strategies like cyclization of hydrazides in the presence of phosphorus oxychloride under microwave irradiation, offering advantages such as high yield and simple work-up procedures (Li Zheng, 2004). Another approach includes electrochemical synthesis, which allows for the generation of these derivatives under mild conditions, showcasing the versatility and efficiency of modern synthetic methodologies.
Scientific Research Applications
Anti-inflammatory Activity
Several oxadiazole derivatives, including those structurally similar to 5-(3-chlorophenyl)-3-(2-thienyl)-1,2,4-oxadiazole, have been synthesized and evaluated for their anti-inflammatory properties. Compounds have shown promising anti-inflammatory activity in models like carrageenan-induced edema in rat paw, highlighting their potential as therapeutic agents against inflammation-related disorders (Koksal et al., 2008).
Antimicrobial and Thermal Properties
Oxadiazole derivatives have been synthesized to evaluate their antibacterial and thermal properties. Studies have indicated potent antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. Additionally, thermal stability and melting points of these compounds have been assessed, showing their stability and potential application in developing new antibacterial agents (Arora et al., 2012).
Antithrombotic and Molecular Docking Studies
Research has also explored the antithrombotic properties and molecular docking studies of oxadiazole derivatives. These studies have demonstrated significant anti-inflammatory and antithrombotic effects in vivo, suggesting the potential for development into pharmaceutical products aimed at treating conditions associated with inflammation and thrombosis (Basra et al., 2019).
Synthesis Techniques and Conjugation Studies
Efficient synthesis techniques for oxadiazoles conjugated to thiophene or furan rings via an ethenyl linker have been reported. These studies not only provide insights into novel synthesis methodologies but also open up possibilities for the creation of compounds with enhanced properties for various applications (Kudelko & Jasiak, 2013).
Antimicrobial, Hemolytic, and Thrombolytic Activity
Novel oxadiazole derivatives have shown excellent to moderate antibacterial activity, alongside very good thrombolytic activity. These findings suggest their utility in developing new treatments for cardiovascular diseases and infections, underscoring the versatile therapeutic potential of oxadiazole compounds (Aziz-Ur-Rehman et al., 2020).
properties
IUPAC Name |
5-(3-chlorophenyl)-3-thiophen-2-yl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClN2OS/c13-9-4-1-3-8(7-9)12-14-11(15-16-12)10-5-2-6-17-10/h1-7H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OANWKFNRADFKGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=NC(=NO2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Chlorophenyl)-3-(thiophen-2-yl)-1,2,4-oxadiazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(4-fluorophenyl)thiourea](/img/structure/B5527041.png)
![4-methyl-3-(2-oxo-1-imidazolidinyl)-N-[2-(2-oxo-1-imidazolidinyl)ethyl]benzamide](/img/structure/B5527052.png)
![N-[cyclopropyl(1-methyl-1H-1,2,4-triazol-5-yl)methyl]-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide](/img/structure/B5527059.png)
![N-{1-[3-(3-hydroxy-3-methylbutyl)benzoyl]-4-piperidinyl}methanesulfonamide](/img/structure/B5527063.png)
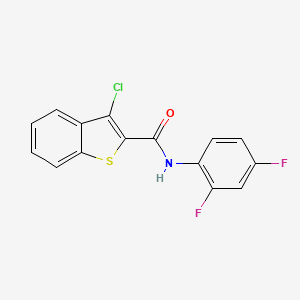
phosphinic acid](/img/structure/B5527072.png)
![2-methyl-4-(4-{[(1S*,5R*)-3-methyl-3,6-diazabicyclo[3.2.2]non-6-yl]carbonyl}phenyl)-3-butyn-2-ol](/img/structure/B5527079.png)
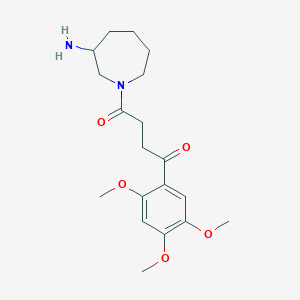
![2-(4-morpholinyl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)benzamide dihydrochloride](/img/structure/B5527095.png)
![4-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-1-[(4-methyl-1,2,5-oxadiazol-3-yl)acetyl]piperidine](/img/structure/B5527103.png)
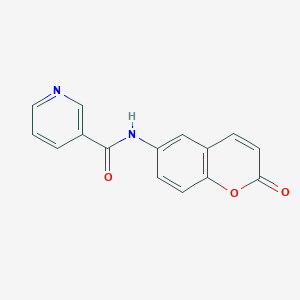

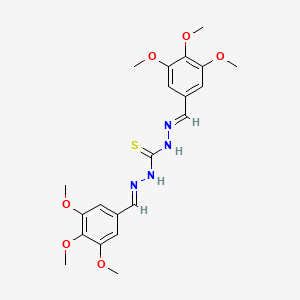
![N-phenyl-N'-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)urea](/img/structure/B5527129.png)